REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[CH:10](OCC)(OCC)OCC.[N+:20]([CH2:23]C(OCC)=O)([O-])=O.[C:29]([OH:32])(=[O:31])[CH3:30]>[Fe].C(OCC)(OCC)OCC.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH:10]=[C:30]([C:29]([OH:32])=[O:31])[N:20]=[CH:23]2)[CH:6]=[CH:7][C:8]=1[Cl:9]
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Name
|
|
Quantity
|
24.3 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
ethyl nitroacetate
|
Quantity
|
20 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
catalyst
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Residual acetic acid was azeotropically removed by co-evaporation with toluene (500 ml)
|
Type
|
DISSOLUTION
|
Details
|
The crystalline residue was dissolved in dioxane (300 ml)
|
Type
|
ADDITION
|
Details
|
2N NaOH solution (300 ml) and charcoal (ca. 10 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
|
ADDITION
|
Details
|
HCl solution (37%) was added until precipitation
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)N1C=NC(=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.8 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |